molecular formula C19H17NO7S B280694 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid

4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid

Cat. No. B280694
M. Wt: 403.4 g/mol
InChI Key: CPVXADQCQFVSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid, also known as EBS, is a synthetic compound that has been widely used in scientific research. This molecule is a sulfonamide derivative that contains a benzofuran ring, which gives it unique properties and potential applications in various fields of study.

Mechanism of Action

4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid acts as a competitive inhibitor of carbonic anhydrase enzymes, which are responsible for the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting this process, 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid can affect various physiological processes that rely on the activity of carbonic anhydrases, such as acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects, depending on the specific carbonic anhydrase isoform it targets. For example, 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has been found to decrease intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase II in the ciliary body. Additionally, 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has been shown to reduce seizure activity in animal models of epilepsy by inhibiting carbonic anhydrase IV in the brain. These effects suggest that 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid in lab experiments is its high specificity for carbonic anhydrase enzymes, which allows for targeted inhibition of specific isoforms. Additionally, 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid is its potential toxicity, which may limit its use in certain experiments or applications.

Future Directions

There are several potential future directions for research involving 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid. One area of interest is the development of 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid-based therapeutics for diseases such as glaucoma, epilepsy, and cancer. Additionally, further investigation into the specific isoforms of carbonic anhydrase targeted by 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid may lead to a better understanding of their physiological roles and potential therapeutic applications. Finally, the development of new synthetic methods for 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid may improve its accessibility and expand its potential applications in research.

Synthesis Methods

The synthesis of 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid involves several steps, including the condensation of 3-ethoxycarbonyl-2-methyl-1-benzofuran-5-carboxylic acid with sulfanilic acid, followed by the addition of acetic anhydride and sulfuric acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has been extensively used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. This property makes it a valuable tool in the study of various physiological and biochemical processes, such as ion transport, acid-base balance, and enzyme regulation. Additionally, 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has been investigated for its potential use in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

Molecular Formula

C19H17NO7S

Molecular Weight

403.4 g/mol

IUPAC Name

4-[(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid

InChI

InChI=1S/C19H17NO7S/c1-3-26-19(23)17-11(2)27-16-9-6-13(10-15(16)17)20-28(24,25)14-7-4-12(5-8-14)18(21)22/h4-10,20H,3H2,1-2H3,(H,21,22)

InChI Key

CPVXADQCQFVSSO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C

Origin of Product

United States

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